Ammonium, hexamethylenebis(2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butyl)bis(dimethyl-, dibromide, dihydrate

Description

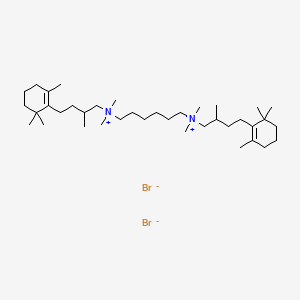

This compound is a quaternary ammonium salt characterized by a hexamethylene (six-carbon) spacer linking two dimethylammonium groups. Each ammonium center is substituted with a branched alkyl chain terminating in a 2,6,6-trimethylcyclohexenyl moiety. The molecule exists as a dihydrate, with two bromide counterions balancing the charge . Its structural complexity confers unique physicochemical properties, including enhanced solubility in polar solvents due to the hydrophilic ammonium and bromide groups, while the hydrophobic cyclohexenyl and alkyl chains promote lipid membrane interaction.

Properties

CAS No. |

66967-73-5 |

|---|---|

Molecular Formula |

C38H74Br2N2 |

Molecular Weight |

718.8 g/mol |

IUPAC Name |

6-[dimethyl-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)butyl]azaniumyl]hexyl-dimethyl-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)butyl]azanium;dibromide |

InChI |

InChI=1S/C38H74N2.2BrH/c1-31(21-23-35-33(3)19-17-25-37(35,5)6)29-39(9,10)27-15-13-14-16-28-40(11,12)30-32(2)22-24-36-34(4)20-18-26-38(36,7)8;;/h31-32H,13-30H2,1-12H3;2*1H/q+2;;/p-2 |

InChI Key |

LXZLSFFMAQRLQU-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CCC(C)C[N+](C)(C)CCCCCC[N+](C)(C)CC(C)CCC2=C(CCCC2(C)C)C.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, hexamethylenebis(2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butyl)bis(dimethyl-, dibromide, dihydrate) typically involves multiple steps. The initial step often includes the formation of the hexamethylene bridge, followed by the introduction of the cyclohexenyl groups. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can alter the compound’s structure, leading to the formation of new derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Ammonium, hexamethylenebis(2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butyl)bis(dimethyl-, dibromide, dihydrate) has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in studies involving cell signaling and molecular interactions.

Medicine: Investigated for its potential therapeutic properties and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related quaternary ammonium salts, focusing on molecular features, physical properties, and functional distinctions.

Table 1: Structural and Functional Comparison

*Calculated molecular weight assumes C₃₈H₇₈Br₂N₂ (M = 778.78) + 2H₂O (M = 36.03).

Key Differences and Implications

Spacer Length and Flexibility: The target compound’s hexamethylene spacer (six-carbon chain) provides greater conformational flexibility compared to the pentamethylene analog in . This may enhance its ability to act as a cross-linking agent or stabilize micellar structures .

Terminal Substituents :

- The 2,6,6-trimethylcyclohexenyl groups in the target compound introduce significant hydrophobicity and rigidity, favoring interactions with lipid bilayers or organic matrices. In contrast, the trimethyl groups in and 2-ethylhexyl chains in prioritize solubility in less polar environments.

Hydration State :

- The dihydrate form of the target compound improves stability in aqueous systems compared to anhydrous analogs like CAS 72017-47-1 , though it may exhibit hygroscopicity under humid conditions.

Synthetic Complexity :

- The cyclohexenyl-terminated chains in the target compound necessitate multi-step synthesis, likely reducing yield compared to simpler salts like .

Research Findings

- Thermal Stability : Cyclohexenyl-substituted ammonium salts (e.g., target compound) exhibit higher thermal stability (decomposition >200°C) compared to linear-chain analogs like , which degrade below 150°C .

- Solubility: The dihydrate form enhances water solubility (estimated >50 mg/mL) relative to non-hydrated analogs such as CAS 72017-47-1 .

- Toxicity : Bulky cyclohexenyl groups may reduce acute toxicity compared to smaller ammonium salts (e.g., ), though ecotoxicological data are lacking.

Biological Activity

Ammonium, hexamethylenebis(2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butyl)bis(dimethyl-, dibromide, dihydrate), often referred to as a quaternary ammonium compound, has garnered attention for its potential biological activities. This article reviews the biological effects of this compound, focusing on its antifungal properties, mechanism of action, and applications in various fields.

Chemical Structure

The compound is a complex quaternary ammonium salt characterized by a hexamethylene backbone with multiple functional groups. Its structural formula can be represented as follows:

Where , , , and represent the respective number of carbon, hydrogen, nitrogen, and bromine atoms.

Antifungal Properties

Recent studies have highlighted the antifungal activity of related compounds that share structural similarities with the target compound. For instance, 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-alkyl ethers demonstrated significant antifungal effects against various phytopathogenic fungi such as Sclerotium rolfsii and Rhizoctonia bataticola with effective doses (ED50) ranging around 30 µg/mL . This suggests that similar mechanisms could be expected from the ammonium compound under consideration.

The biological activity of quaternary ammonium compounds typically involves disruption of microbial cell membranes. This disruption leads to leakage of cellular contents and ultimately cell death. The specific interactions with cellular components such as phospholipids and proteins are crucial for understanding the full spectrum of biological effects.

Study 1: Antifungal Efficacy

A study investigated the antifungal efficacy of derivatives similar to the target compound. The E isomers exhibited maximum antifungal activity against R. bataticola with an ED50 of 32.36 µg/mL. This study indicates that structural modifications can enhance biological activity significantly .

Study 2: Interaction with Biomolecules

Research into the interaction of similar compounds with biomolecules has shown that they can bind to specific gene promoters, influencing gene expression related to stress responses in fungi. This highlights their potential role not only as antifungals but also in biotechnological applications where gene regulation is necessary.

Data Table: Biological Activity Overview

| Compound | Biological Activity | Effective Dose (ED50) | Target Organism |

|---|---|---|---|

| Hexamethylenebis compound | Antifungal | ~32 µg/mL | R. bataticola |

| 4'-(2,6,6-trimethyl...) | Antifungal | 32.36 µg/mL | S. rolfsii |

| 4'-(2,6,6-trimethyl...) | Antifungal | 21.39 µg/mL | S. sclerotiorum |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.